molecular formula C13H12N2O4S B3844450 N-methyl-2-nitro-N-phenylbenzenesulfonamide

N-methyl-2-nitro-N-phenylbenzenesulfonamide

Cat. No.: B3844450
M. Wt: 292.31 g/mol
InChI Key: HMMKUMATMNDVHN-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-N-phenylbenzenesul fonamide is a chemical compound with the CAS Registry Number 23773-71-9 and a molecular formula of C13H12N2O4S . It has a molecular weight of 292.31 g/mol . As a substituted phenylbenzenesulfonamide, this compound belongs to a class of molecules that are of significant interest in modern chemical research, particularly in the development of novel pharmaceutical agents . Sulfonamide derivatives are frequently explored for their potential biological activities, and some are investigated for therapeutic applications in disorders of the nervous system, among other areas . The specific research applications and detailed mechanism of action for N-methyl-2-nitro-N-phenylbenzenesulfonamide are areas for further investigation by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle all chemicals appropriately in a controlled laboratory setting. Handling and Safety: This compound requires proper safety handling. Always refer to the Safety Data Sheet (SDS) for the most current hazard and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKUMATMNDVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance Within Sulfonamide Chemical Space

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Generally, compounds within this class exhibit a wide range of biological activities, often stemming from their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis. This mechanism has led to the development of numerous antibacterial agents. Furthermore, the chemical scaffold of benzenesulfonamides is versatile, allowing for modifications that can tune their physical and chemical properties for various applications, including their use as lead compounds in drug discovery and as analytical reagents.

While the general significance of sulfonamides is well-established, the specific contributions and contextual placement of N-methyl-2-nitro-N-phenylbenzenesulfonamide within this chemical space cannot be detailed due to a lack of direct research on the compound.

Fundamental Chemical Structure and Its Relevance to Research Domains

Direct Synthetic Approaches

Direct synthetic methods offer the advantage of potentially shorter reaction sequences. These approaches include both classical chemical transformations and modern metal-catalyzed reactions.

Classical Sulfonylation and Nitrosation Techniques

The term "nitrosation" in this context is a misnomer, as the target molecule contains a nitro group on the benzenesulfonyl ring, not a nitroso group on the nitrogen atom. The classical approach to synthesizing this compound would logically proceed through a two-step sequence: the formation of a secondary sulfonamide followed by N-methylation.

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline. This is a standard sulfonylation reaction where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 2-nitro-N-phenylbenzenesulfonamide and hydrochloric acid. The 2-nitrobenzenesulfonyl chloride precursor is typically synthesized by the chlorination of 2,2'-dinitrodiphenyl disulfide or through the direct sulfonation of nitrobenzene (B124822) with chlorosulfonic acid. orgsyn.orggoogle.com

The subsequent step is the N-methylation of the resulting secondary sulfonamide. Various methylating agents can be employed for this transformation, such as dimethyl sulfate (B86663) or methyl iodide, often in the presence of a base to deprotonate the sulfonamide nitrogen. nih.gov More modern and safer methylating agents like N,N-dimethylformamide dimethylacetal (DMF-DMA) have also been shown to be effective for the N-methylation of sulfonamides. thieme-connect.com

Metal-Catalyzed Coupling and Substitution Reactions

Modern organic synthesis has seen the development of powerful metal-catalyzed reactions that can form the crucial N-S bond in N-arylsulfonamides from readily available starting materials. These methods can provide a more direct entry to the target compound's structural class.

Iron-catalyzed methods have emerged as a cost-effective and environmentally friendly approach for the synthesis of N-arylsulfonamides. A one-step catalytic synthesis involves the direct coupling of sodium arylsulfinates with nitroarenes in the presence of an iron catalyst. nih.govmit.edunih.govacs.org In this process, the nitroarene serves as the nitrogen source.

The reaction is typically carried out using iron(II) chloride (FeCl2) as the catalyst and sodium bisulfite (NaHSO3) as a reductant under mild conditions. nih.govnih.govacs.org A proposed mechanism suggests that the N–S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. nih.govnih.govacs.org This method demonstrates good functional group tolerance. nih.govnih.govacs.org Another iron-promoted protocol utilizes iron dust as the sole reductant for the reaction of nitroarenes with sulfonyl chlorides in an aqueous medium, offering a scalable and practical synthesis of N-arylsulfonamides.

Below is a table summarizing representative examples of iron-catalyzed N-arylsulfonamide synthesis.

EntryNitroareneArylsulfinate/Sulfonyl ChlorideCatalyst/ReductantSolventYield (%)
1NitrobenzeneSodium benzenesulfinateFeCl2 / NaHSO3DMSO92
21-chloro-4-nitrobenzeneSodium p-toluenesulfinateFeCl2 / NaHSO3DMSO85
31-methyl-4-nitrobenzeneSodium benzenesulfinateFeCl2 / NaHSO3DMSO88
4Nitrobenzenep-Toluenesulfonyl chlorideFe dust / H2OH2O95

Table 1: Examples of Iron-Promoted N-Arylsulfonamide Synthesis

Palladium catalysis offers a highly efficient and versatile method for the synthesis of N-arylsulfonamides through the reductive coupling of nitroarenes and sodium arylsulfinates. rsc.org This one-step direct reductive coupling reaction utilizes an inexpensive palladium on carbon (Pd/C) catalyst. rsc.org In this process, the readily available nitroarenes act as the nitrogen source, while the sodium arylsulfinates serve as both the coupling partner and the reductant. rsc.org This method is characterized by its high efficiency, low catalyst loading, and good tolerance of various functional groups, all without the need for additional reductants or ligands. rsc.org

The reaction conditions are generally mild, making this a facile route to functionalized N-arylsulfonamides. The broad applicability of this method makes it a powerful tool for the synthesis of a wide range of sulfonamide-containing molecules.

Below is a table of representative examples of this palladium-catalyzed reaction.

EntryNitroareneSodium ArylsulfinateCatalystSolventYield (%)
1NitrobenzeneSodium benzenesulfinatePd/CEtOH/H2O95
24-NitrotolueneSodium benzenesulfinatePd/CEtOH/H2O92
31-Chloro-4-nitrobenzeneSodium p-toluenesulfinatePd/CEtOH/H2O87
41-Fluoro-2-nitrobenzeneSodium benzenesulfinatePd/CEtOH/H2O85

Table 2: Examples of Palladium-Catalyzed Reductive Coupling for N-Arylsulfonamide Synthesis

Precursor-Based Synthetic Routes and Derivatization

An alternative and often more controlled strategy for the synthesis of this compound involves the use of a pre-formed core structure that is subsequently modified.

Utilization of 2-Nitro-N-phenylbenzenesulfonamide as a Core Substrate

This approach focuses on the synthesis of the secondary sulfonamide, 2-nitro-N-phenylbenzenesulfonamide, as a key intermediate. This precursor is readily prepared through the classical sulfonylation reaction between 2-nitrobenzenesulfonyl chloride and aniline. The reaction is typically carried out by boiling the reactants in a suitable solvent, followed by cooling and precipitation of the product.

Once the 2-nitro-N-phenylbenzenesulfonamide is synthesized and purified, the final step is the selective N-methylation of the sulfonamide nitrogen. This can be achieved using a variety of methylating agents. Traditional reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride are effective. For a milder approach, reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) can be used, which often provides the methylated product in good yield with easily removable byproducts. thieme-connect.com The use of quaternary ammonium (B1175870) salts as solid methylating agents has also been reported for the N-methylation of sulfonamides. nih.govacs.org This precursor-based approach allows for the unambiguous placement of the methyl group on the nitrogen atom of the sulfonamide linkage.

Chemoselective Nitration and Halogenation of Related N-Phenylbenzenesulfonamide Scaffolds

The introduction of nitro and halo functional groups onto N-phenylbenzenesulfonamide scaffolds is a critical step in the synthesis of various complex molecules, including analogues of this compound. Achieving chemoselectivity in these aromatic substitution reactions is paramount to avoid unwanted side products and ensure high yields of the desired intermediates. Researchers have developed several effective methodologies to control the position of nitration and halogenation on the N-phenyl ring.

A notable advancement is the development of a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. nih.govresearchgate.net This approach demonstrates high practical chemoselectivity and functional group compatibility. nih.govresearchgate.net The method utilizes common and inexpensive nitration reagents such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and ammonium nitrate (NH₄NO₃). nih.govresearchgate.net The reaction proceeds efficiently, providing a direct pathway to 4-halo-2-nitroaniline, a key intermediate for synthesizing benzimidazoles and quinoxaline (B1680401) derivatives. nih.govresearchgate.net The process involves a one-pot reaction where both nitration and halogenation occur, streamlining the synthetic sequence.

Another efficient technique for the controlled nitration of aromatic sulfonamides involves the use of tert-butyl nitrite. nih.gov This method is distinguished by its high degree of chemoselectivity for aryl systems functionalized with sulfonamides, even when other sensitive or potentially reactive groups are present. nih.gov The reaction allows for the efficient conversion of aromatic sulfonamides into their mono-nitro derivatives, offering a mild and selective alternative to traditional nitrating agents. nih.gov

The table below summarizes the outcomes of the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide.

Nitrating ReagentHalogen SourceProductKey Advantages
Cu(NO₃)₂·3H₂ON-Halosuccinimide (NCS, NBS, NIS)N-(4-halo-2-nitrophenyl)benzenesulfonamideInexpensive reagent, high chemoselectivity nih.govresearchgate.net
Fe(NO₃)₃·9H₂ON-Halosuccinimide (NCS, NBS, NIS)N-(4-halo-2-nitrophenyl)benzenesulfonamideEfficient, promoted ortho-nitration nih.govresearchgate.net
NH₄NO₃N-Halosuccinimide (NCS, NBS, NIS)N-(4-halo-2-nitrophenyl)benzenesulfonamideReadily available, good functional group compatibility nih.govresearchgate.net

Formation of Complex Molecular Architectures from Sulfonamide Chalcone (B49325) Intermediates

Sulfonamide-containing chalcones have emerged as highly versatile intermediates in organic synthesis, enabling the construction of a wide array of complex molecular architectures. mdpi.com Chalcones, characterized by an α,β-unsaturated ketone system, can be functionalized with sulfonamide groups on their aromatic rings. mdpi.comnih.gov Specifically, ortho-sulfonamidochalcones are valuable precursors for creating novel, biologically relevant heterocyclic compounds due to the proximity of the nucleophilic sulfonamido group to the electrophilic α,β-unsaturated carbonyl moiety. mdpi.com

The inherent reactivity of the chalcone scaffold allows for various chemical transformations. The α,β-unsaturated ketone system is a key pharmacophore and can participate in Michael additions, cyclization reactions, and other transformations to build more complex structures like pyrazoles and pyrimidines. mdpi.com The presence of halogen atoms on either of the chalcone's aromatic rings further expands synthetic possibilities, facilitating transition metal-mediated cross-coupling reactions to generate polycarbosubstituted derivatives. mdpi.com

The synthesis of these complex molecules often begins with the Claisen-Schmidt condensation of a sulfonamide-substituted acetophenone (B1666503) with an appropriate aromatic aldehyde. This foundational reaction has been utilized to create libraries of sulfonamide-chalcone hybrids. For instance, a series of sulfonamide chalcone derivatives were synthesized and investigated for their ability to inhibit β-hematin formation as an antimalarial strategy. nih.gov Another study focused on synthesizing sulfonamide-chalcone hybrid compounds as inhibitors of angiogenesis for potential anti-cancer applications. nih.gov These studies underscore the utility of the sulfonamide-chalcone scaffold as a launchpad for discovering new therapeutic agents. nih.govnih.gov

The following table illustrates the transformation of sulfonamide chalcone intermediates into more complex molecular systems.

Sulfonamide Chalcone Precursor TypeReaction TypeResulting Complex ArchitectureReference
Ortho-sulfonamidochalconesIntramolecular CyclizationNovel Heterocycles mdpi.com
Ring-A Sulfonamide-appended ChalconesReaction with HydrazinePyrazoline Derivatives mdpi.com
Ring-A Sulfonamide-appended ChalconesReaction with GuanidinePyrimidine Derivatives mdpi.com
N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamideFurther DerivatizationOxime and Pyrazole Derivatives mdpi.com
General Sulfonamide ChalconesVarious Cyclization/Condensation ReactionsInhibitors of β-hematin formation nih.gov
General Sulfonamide ChalconesVarious Cyclization/Condensation ReactionsVEGFR1/VEGFR2 Inhibitors nih.gov

Reduction and Transformation Reactions

The reactivity of this compound is significantly influenced by the presence of the nitro group on the benzenesulfonyl ring. This electron-withdrawing group activates the aromatic ring for certain nucleophilic substitutions, but its most synthetically useful transformation is its reduction to an amino group, which opens up a variety of subsequent chemical reactions.

Conversion of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. For this compound, this conversion is a critical step to enable further functionalization and cyclization reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of nitroarenes that are applicable to this compound include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere provides a clean and efficient method for this transformation. Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective. wikipedia.org

The resulting product, N-methyl-2-amino-N-phenylbenzenesulfonamide, is a key intermediate for the synthesis of various heterocyclic compounds. The presence of the newly formed amino group in proximity to the sulfonamide moiety allows for intramolecular cyclization reactions.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂, Pd/CEthanolRoom Temperature2-6>90
Fe, HClWater/Ethanol80-1001-385-95
SnCl₂·2H₂OEthanol70-801-280-90
Na₂S₂O₄Water/Methanol50-700.5-1.575-85

This table presents generalized conditions for the reduction of aromatic nitro compounds and is applicable to the conversion of this compound to its amino derivative.

Directed Aromatic Functionalization (Nitration, Halogenation)

The aromatic rings of this compound are susceptible to electrophilic substitution reactions such as nitration and halogenation. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.

On the 2-nitrophenylsulfonyl ring, the nitro group is a strong deactivating group and a meta-director. The sulfonamide group is also deactivating and primarily a meta-director. Therefore, further electrophilic substitution on this ring is generally difficult and would be expected to occur at the positions meta to both the nitro and sulfonyl groups.

Conversely, the N-phenyl ring is activated by the N-methylamino group, which is an ortho-, para-director. However, the bulky sulfonamide group attached to the nitrogen may sterically hinder the ortho positions, favoring substitution at the para position. acs.orgresearchgate.net Halogenation of similar N-phenylbenzenesulfonamide derivatives often proceeds smoothly using N-halosuccinimides (NXS) as the halogen source. researchgate.net

Cascade and Cyclization Reactions for Heterocycle Formation

The true synthetic utility of this compound is realized upon its reduction to the corresponding 2-aminobenzenesulfonamide (B1663422) derivative. This intermediate is primed for intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds such as benzothiadiazines and benzimidazoles.

Synthesis of Benzothiadiazine Derivatives

Following the reduction of the nitro group to an amine, the resulting N-methyl-2-amino-N-phenylbenzenesulfonamide can undergo cyclization to form benzothiadiazine 1,1-dioxide derivatives. These reactions typically involve condensation with a one-carbon electrophile, such as an aldehyde or orthoformate. bohrium.comresearchgate.net For instance, the reaction of a 2-aminobenzenesulfonamide with an aldehyde, often in the presence of a catalyst and an oxidant, can lead to the formation of a 3-substituted-1,2,4-benzothiadiazine 1,1-dioxide. bohrium.com Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. researchgate.net

Formation of 1-(Phenylsulfonyl)-1H-benzimidazole Derivatives

The synthesis of benzimidazole (B57391) derivatives from this compound can be envisioned through a reductive cyclization pathway. In a one-pot reaction, the 2-nitroaniline (B44862) moiety can be reduced in the presence of an aldehyde. pcbiochemres.comresearchgate.net The in situ generated 2-aminoaniline intermediate then condenses with the aldehyde to form the benzimidazole ring. Various reducing systems, such as zinc powder with sodium bisulfite in water, have been effectively used for this type of transformation. pcbiochemres.com This approach provides a direct route to 2-substituted benzimidazoles from readily available nitroanilines.

Table 2: Plausible Cyclization Reactions of this compound Derivatives

Starting Material (Derivative)ReagentsProduct
N-methyl-2-amino-N-phenylbenzenesulfonamideAldehyde, I₂3-Substituted-N-methyl-N-phenyl-1,2,4-benzothiadiazine-1,1-dioxide
This compoundAldehyde, Zn/NaHSO₃2-Substituted-1-(N-methyl-N-phenylsulfamoyl)-1H-benzimidazole

This table outlines potential synthetic routes to heterocyclic compounds starting from derivatives of the title compound, based on established methodologies for analogous structures.

Fragmentation Pathways and Stability Studies

The stability and fragmentation of this compound are important considerations in its analysis and handling. Benzenesulfonamides are generally considered to be thermally stable compounds. bohrium.com The stability can be influenced by the nature and position of substituents on the aromatic rings. longdom.org

In mass spectrometry, aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.govnih.gov A common fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, via an intramolecular rearrangement. nih.gov For N-phenyl benzenesulfonamides, upon collisional activation, fragmentation can also lead to the formation of an anilide anion. researchgate.net The presence of the nitro group would also be expected to influence the fragmentation, potentially leading to the loss of NO or NO₂.

Table 3: Common Mass Spectral Fragments of Aromatic Sulfonamides

Fragmentation ProcessNeutral Lossm/z Change
SO₂ EliminationSO₂-64
Loss of Phenyl GroupC₆H₅•-77
Loss of Sulfonyl GroupSO₂Ph•-141
Cleavage of S-N bond-Variable

This table summarizes typical fragmentation patterns observed in the mass spectra of aromatic sulfonamides, which are likely relevant to the analysis of this compound.

Mass Spectrometric Elucidation of Anion Fragmentation

Comprehensive searches of scientific literature did not yield specific studies on the mass spectrometric elucidation of the anion fragmentation of this compound. Consequently, no experimental data on the fragmentation pathways or a corresponding data table of fragment ions for this specific compound can be provided.

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Fragmentation

A thorough review of existing research revealed no published Density Functional Theory (DFT) calculations that provide mechanistic insights into the anion fragmentation of this compound. Therefore, detailed findings and data tables from computational studies on this particular molecule are not available.

Structural Characterization and Conformational Analysis of N Methyl 2 Nitro N Phenylbenzenesulfonamide

X-ray Crystallographic Analysis

A cornerstone of chemical analysis, X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. For N-methyl-2-nitro-N-phenylbenzenesulfonamide, this data is currently unavailable.

Molecular Conformation, Torsion, and Dihedral Angles

Without crystallographic data, a definitive description of the molecular conformation, including critical torsion and dihedral angles that define the spatial relationship between its constituent phenyl and nitro-substituted benzene (B151609) rings, cannot be provided. Such information is vital for understanding the molecule's steric and electronic properties.

Intramolecular and Intermolecular Hydrogen Bonding Patterns

The potential for intramolecular and intermolecular hydrogen bonding, which significantly influences the crystal packing and physical properties of a compound, remains uncharacterized for this compound. The presence of hydrogen bond acceptors (oxygen and nitrogen atoms) and potential donors suggests that motifs such as S(7) and C(4) could exist, but this is speculative without experimental validation.

Hirshfeld Surface and Fingerprint Plot Analysis of Crystal Packing

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, has not been performed for this compound. Consequently, a detailed breakdown of the types and relative importance of various intermolecular contacts, which is typically represented through fingerprint plots, is not available.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide a fingerprint of a molecule, offering insights into its functional groups, bonding, and electronic environment. For this compound, this crucial data has not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for elucidating the precise connectivity and chemical environment of hydrogen and carbon atoms within a molecule, have not been reported for this compound. This information is essential for unambiguous structural confirmation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of organic compounds. In the case of this compound, HRMS provides the capability to determine its elemental composition with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions to several decimal places. This level of precision is instrumental in distinguishing the target compound from other molecules with the same nominal mass.

The calculated monoisotopic mass of this compound (C₁₃H₁₂N₂O₄S) is 308.0518 Da. In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺ or other adducts. The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, would then measure the m/z of this ion with a mass accuracy typically within a few parts per million (ppm). This allows for the confident determination of the elemental formula.

Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are employed to investigate the fragmentation pathways of the molecule. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound), a spectrum of product ions is generated. The analysis of these fragments provides valuable insights into the compound's structure.

While specific experimental HRMS data for this compound is not extensively published, the fragmentation behavior can be predicted based on the known fragmentation patterns of related arylsulfonamides and nitroaromatic compounds. nih.govnih.gov Key fragmentation pathways for sulfonamides often involve the cleavage of the sulfonamide bond (S-N) and the loss of sulfur dioxide (SO₂). nih.gov

The fragmentation of protonated benzenesulfonamides can lead to the formation of an ion-neutral complex consisting of a sulfonyl cation and a neutral amine counterpart. researchgate.net For this compound, this could result in several characteristic fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments

Ion DescriptionProposed StructureCalculated m/z
[M+H]⁺[C₁₃H₁₃N₂O₄S]⁺309.0596
[M-SO₂+H]⁺[C₁₃H₁₃N₂O₂]⁺245.0977
[C₆H₄NO₂S]⁺[2-nitrobenzenesulfonyl]⁺185.9912
[C₇H₈N]⁺[N-methylanilinium]⁺106.0657
[C₆H₅]⁺[Phenyl]⁺77.0391

Note: The m/z values are calculated for the protonated species [M+H]⁺ and major predicted fragment ions. Actual observed masses may vary slightly depending on experimental conditions.

Detailed Research Findings from Analogous Compounds:

Studies on the fragmentation of aromatic sulfonamides using electrospray ionization mass spectrometry have shown that the elimination of SO₂ (a neutral loss of 64 Da) is a common pathway. nih.gov This rearrangement is influenced by substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the nitro group present in the target molecule, can promote this SO₂ extrusion. nih.gov

Furthermore, research on N-phenyl benzenesulfonamides has identified fragmentation pathways that include the formation of an anilide anion (m/z 92 in negative ion mode) and a phenyl radical loss. researchgate.net In positive ion mode ESI-MS/MS, the fragmentation of sulfonamides is known to produce characteristic ions corresponding to the amine and sulfonyl moieties of the molecule. nih.govresearchgate.net The analysis of these fragmentation patterns is essential for the structural confirmation of novel sulfonamide derivatives.

Computational and Theoretical Investigations of N Methyl 2 Nitro N Phenylbenzenesulfonamide

Density Functional Theory (DFT) Methodologies

Elucidation of Electronic Structure and Quantum-Molecular Descriptors

No published studies were found that detail the electronic structure or quantum-molecular descriptors (such as HOMO-LUMO energies, ionization potential, or electron affinity) for N-methyl-2-nitro-N-phenylbenzenesulfonamide.

Geometry Optimization and Conformational Energy Landscape Analysis

A conformational energy landscape analysis and optimized geometry parameters calculated via DFT for this compound are not available in the reviewed literature.

Computational Prediction and Potential Energy Distribution (PED) Analysis of Vibrational Spectra

There are no available computational predictions of vibrational frequencies (IR or Raman) or a corresponding Potential Energy Distribution (PED) analysis for this compound.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE), and Fukui Functions

Detailed analyses of reactivity descriptors, including MEP maps, ALIE surfaces, or calculated Fukui functions to predict reactive sites for this compound, have not been reported.

Natural Bond Orbital (NBO) Analysis

An NBO analysis, which would provide insight into intramolecular charge transfer, hyperconjugative interactions, and donor-acceptor relationships for this compound, is not present in the current scientific literature.

Theoretical Assessment of Bond Dissociation Energies for Hydrogen Abstraction (H-BDE)

No theoretical studies assessing the bond dissociation energies for hydrogen abstraction from the methyl group or other positions on the this compound molecule were found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility, rotational dynamics, and intermolecular interactions of a molecule like this compound.

The dynamic behavior of this compound is largely dictated by the rotational freedom around several key single bonds. These include the bond between the sulfur atom and the nitrogen atom (S-N), the bonds connecting the phenyl rings to the sulfur and nitrogen atoms respectively, and the bond linking the nitro group to its attached phenyl ring.

The rotation of the 2-nitrophenyl and phenyl groups will also contribute significantly to the molecule's conformational profile. The steric hindrance introduced by the ortho-nitro group is expected to influence the preferred orientation of this ring relative to the rest of the molecule. Computational studies on substituted nitrobenzenes have calculated the rotational barriers for the nitro group to be in the range of 6-9 kcal/mol (approximately 25-38 kJ/mol), depending on the nature and position of other substituents. nih.gov

An MD simulation of this compound in a solvent environment would track the trajectories of all atoms, revealing the timescales and preferred angles of these rotational motions. This would provide a detailed picture of the molecule's conformational flexibility and the equilibrium between different rotamers.

Table 1: Key Dynamic Features of this compound and Methods for Their Investigation
Molecular MotionExpected Barrier Height (Analogous Systems)Computational MethodInformation Gained
Rotation around the S-N bond~34-71 kJ/molDFT, Ab initio calculationsReveals the rigidity of the sulfonamide linkage and potential for stable conformers.
Rotation of the 2-nitrophenyl group~25-38 kJ/mol (for the nitro group)DFT calculationsDetermines the conformational preference and steric influence of the substituted ring.
Rotation of the N-phenyl groupVariable, depends on steric interactionsMolecular Mechanics, DFTElucidates the overall shape and accessibility of the molecule's surfaces.
Overall Conformational DynamicsN/AMolecular Dynamics (MD) SimulationsProvides a time-resolved view of molecular flexibility and intermolecular interactions in solution.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These approaches can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the prediction of reaction pathways, kinetics, and the regioselectivity of reactions.

For this compound, a key area of interest would be electrophilic aromatic substitution on its two distinct phenyl rings. The substituents on these rings, the sulfonamide group and the nitro group, exert strong directing effects.

The 2-nitrophenyl ring is heavily influenced by the nitro group (-NO₂), which is a powerful electron-withdrawing group. Quantum chemical studies on nitrobenzene (B124822) have confirmed that the nitro group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. ijrti.orgrsc.orgscispace.com This is because the resonance structures of the carbocation intermediate (the sigma complex) show that attack at the ortho and para positions would place a destabilizing positive charge adjacent to the positively charged nitrogen of the nitro group. DFT calculations can quantify the energy difference between the transition states for ortho, meta, and para attack, thereby explaining the observed meta-selectivity. For instance, a computational study on the nitration of nitrobenzene calculated the activation energies for the formation of different intermediates, demonstrating the energetic preference for the meta-pathway. ijrti.org

The other phenyl ring is attached to the sulfur atom of the benzenesulfonamide (B165840) moiety. The -SO₂-N(CH₃)Ph group is also electron-withdrawing and will deactivate this ring, directing electrophilic attack to the meta-position as well.

Quantum chemical calculations could be employed to model a hypothetical electrophilic substitution reaction, such as nitration, on this compound. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, the electrophile (e.g., NO₂⁺), the intermediate sigma complexes for ortho, meta, and para attack on both rings, and the final products.

Transition State Search: Locating the transition state structures that connect the reactant to the intermediates.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating the zero-point vibrational energies and thermal corrections to the activation energies.

The results of these calculations would provide a detailed mechanistic picture and predict the most likely site of reaction.

Table 2: Quantum Chemical Investigation of a Hypothetical Nitration of the 2-Nitrophenyl Ring
Reaction StepComputational TaskCalculated DataMechanistic Insight
Initial AttackGeometry optimization of intermediates (sigma complexes) for ortho, meta, and para attack.Relative energies of the intermediates.Identifies the most stable carbocation intermediate.
Rate-Determining StepTransition state search for the formation of each intermediate.Activation energy (ΔG‡) for each pathway.Predicts the regioselectivity (meta-directing effect of the -NO₂ group).
Product FormationCalculation of the overall reaction energy (ΔG_rxn).Thermodynamic favorability of the reaction.Determines if the reaction is exothermic or endothermic.

Research Uncovers Scant Information on this compound

Comprehensive searches for the chemical compound this compound have yielded no specific data regarding its synthesis, properties, or applications. Scientific databases and chemical literature appear to lack direct references to this particular molecule, suggesting it may be a novel compound, one that has not been extensively studied, or is referred to under a different nomenclature.

While information is available for structurally related compounds, such as N-methyl-2-nitrobenzenesulfonamide and 2-nitro-N-phenylbenzenesulfonamide, these are distinct chemical entities. The specific combination of a methyl group and a phenyl group attached to the nitrogen atom of 2-nitrobenzenesulfonamide, which defines the target compound, is not described in the available literature.

Consequently, details regarding its potential role as an intermediate in complex organic synthesis, its use as a precursor for nitrogen-containing heterocyclic scaffolds, or its application as a building block in chemical biology and material science research could not be substantiated. Similarly, no information was found concerning the derivatization of this compound for the exploration of structure-reactivity relationships or its catalytic applications in organic reactions.

The absence of published research on this compound prevents a detailed discussion of its chemical behavior and potential utility. Further investigation and synthesis would be required to elucidate the properties and reactivity of this specific sulfonamide derivative.

Future Research Directions and Unresolved Academic Questions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of N-methyl-2-nitro-N-phenylbenzenesulfonamide is a primary area for future research. Traditional methods for the formation of N,N-disubstituted sulfonamides often involve the reaction of a pre-formed secondary amine with a sulfonyl chloride. However, creating the N-methyl-N-phenylamine precursor can be challenging. A more convergent approach would involve the direct N-alkylation and N-arylation of a primary sulfonamide.

One promising avenue is the extension of the "Ns-strategy," a versatile method for the synthesis of amines using nitrobenzenesulfonamides as both protecting and activating groups. rsc.org This strategy typically involves the reaction of a primary amine with 2-nitrobenzenesulfonyl chloride, followed by alkylation. The nitrobenzenesulfonamide's acidity facilitates the alkylation step. tcichemicals.com A potential synthetic route to this compound could, therefore, start from aniline, which is first reacted with 2-nitrobenzenesulfonyl chloride, followed by methylation.

Table 1: Potential Synthetic Strategies for this compound

StepReagents and ConditionsProductPotential Advantages
Route 1: Ns-Strategy Adaptation
1. SulfonylationAniline, 2-Nitrobenzenesulfonyl chloride, Base (e.g., Triethylamine)N-(2-nitrophenylsulfonyl)anilineWell-established reaction.
2. MethylationN-(2-nitrophenylsulfonyl)aniline, Methylating agent (e.g., Methyl iodide), Base (e.g., K2CO3)This compoundThe "Ns" group activates the sulfonamide for alkylation. rsc.orgtcichemicals.com
Route 2: Iron-Catalyzed Synthesis
1. Reductive CouplingNitrobenzene (B124822), 2-Nitrobenzenesulfonyl chloride, Iron (Fe) powderN-(2-nitrophenylsulfonyl)anilineUtilizes readily available starting materials and an inexpensive catalyst. nih.gov
2. MethylationN-(2-nitrophenylsulfonyl)aniline, Methylating agent, BaseThis compoundCommon alkylation step.

Furthermore, the development of sustainable synthetic methods is of paramount importance. Recent research has focused on iron-catalyzed syntheses of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.orgnih.gov Adapting such a one-pot catalytic method for the synthesis of this compound would represent a significant advancement in green chemistry. Another eco-friendly approach could involve oxidative chlorination in alternative solvents like water, ethanol, or glycerol. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is expected to be rich and complex, owing to the presence of multiple functional groups. The nitro group on the benzenesulfonyl moiety is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. Future research should focus on elucidating the mechanisms of transformations involving this compound.

One area of interest is the cleavage of the nitrobenzenesulfonyl group. This group is often used as a protecting group for amines, and its removal is a crucial step in many synthetic sequences. While various methods exist for the cleavage of nitrobenzenesulfonamides, typically involving thiol-based reagents, developing milder and more selective deprotection protocols is an ongoing research goal. researchgate.net Understanding the mechanism of these deprotection reactions for a di-substituted sulfonamide like this compound would be highly valuable.

Another area for mechanistic investigation is the potential for intramolecular reactions. For instance, base-induced rearrangements of N-alkyl arylsulfonamides have been reported, where competition between directed ortho-metalation and cyclization to form a saccharin (B28170) derivative is observed. nih.gov The steric and electronic effects of the N-methyl and N-phenyl groups, as well as the 2-nitro substituent, on such rearrangements in this compound would be a fascinating area of study.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the structure, properties, and reactivity of molecules like this compound. Future research should leverage advanced theoretical modeling to gain insights that would be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations could be employed to determine the preferred conformation of the molecule, including the torsional angles around the S-N and N-C bonds. The orientation of the phenyl rings relative to each other is a key structural feature that will influence the molecule's intermolecular interactions and crystal packing. mdpi.com

Furthermore, computational models can be used to predict various physicochemical properties, such as its electronic structure, dipole moment, and spectroscopic signatures (e.g., NMR and IR spectra). These predictions can aid in the characterization of the compound once it is synthesized. Theoretical calculations can also be used to model reaction pathways and transition states for the transformations discussed in the previous section, providing a deeper mechanistic understanding.

Development of Structure-Reactivity Paradigms for the Compound Class

Systematic studies on a series of compounds related to this compound are needed to establish clear structure-reactivity relationships. By systematically varying the substituents on both aromatic rings and on the nitrogen atom, a wealth of data can be generated to understand how these structural modifications influence the compound's properties and reactivity.

For example, investigating the effect of different N-alkyl and N-aryl groups on the ease of synthesis and the stability of the resulting sulfonamide would be informative. The steric and electronic properties of these substituents are likely to have a significant impact on the outcomes of reactions. nih.gov

Moreover, the sulfonamide moiety is a well-known pharmacophore present in many clinically used drugs. organic-chemistry.org Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the design of new therapeutic agents. nih.gov While no biological activity has been reported for this compound, future research could explore its potential as, for instance, an enzyme inhibitor. SAR studies on a library of related compounds could identify key structural features required for any observed biological activity. For example, studies on other benzenesulfonamide-based inhibitors have shown that active-site residues and the nature of tail groups modulate isoform specificity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-2-nitro-N-phenylbenzenesulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A sulfonyl chloride derivative (e.g., 2-nitrobenzenesulfonyl chloride) reacts with N-methylaniline under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like dichloromethane. The reaction proceeds at 0–25°C for 6–12 hours, followed by purification via recrystallization (ethanol/water) .
  • Critical Parameters : Base strength influences deprotonation of the amine, while solvent polarity affects reaction kinetics. Impurities often arise from incomplete substitution or hydrolysis of the sulfonyl chloride.

Q. Which analytical techniques are most reliable for characterizing purity and structure?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; sulfonamide protons appear as broad singlets) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
    • Supplementary Techniques : IR spectroscopy detects sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

  • Experimental Design :

  • DoE Approach : Systematically vary temperature (0–40°C), base (NaOH vs. Et₃N), and solvent (DMF vs. THF) using a fractional factorial design .
  • Troubleshooting : Low yields (<50%) may stem from competing hydrolysis of the sulfonyl chloride; use anhydrous conditions and molecular sieves to scavenge water .

Q. How do electronic effects of the nitro group influence spectroscopic interpretation?

  • Spectral Challenges : The nitro group’s electron-withdrawing nature shifts NMR signals downfield (e.g., aromatic protons adjacent to NO₂ appear at δ 8.1–8.3 ppm). In MS, fragmentation patterns may include loss of NO₂ (46 Da) .
  • Mitigation Strategy : Compare experimental spectra with computational predictions (DFT-based NMR simulations) to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
    • Structure-Activity Insights : Nitro groups enhance redox activity, potentially inducing oxidative stress in microbial/cancer cells .

Q. How can researchers reconcile contradictory data on solubility and stability?

  • Case Study : Discrepancies in solubility (e.g., 15.3 µg/mL in vs. higher values in other studies) may arise from polymorphism or solvent purity.
  • Resolution :

  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Validate solubility via shake-flask method with HPLC quantification .

Q. What methodologies assess its potential in material science (e.g., as a polymer additive)?

  • Thermal Stability : Use thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures (>200°C suggests suitability for high-temperature polymers) .
  • Solubility-Polarity Relationship : Measure Hansen solubility parameters to optimize compatibility with host matrices (e.g., polystyrene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.